3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-10-7-8-12(14(9-10)24-2)18(22)20-15-11-5-3-4-6-13(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTLSMPXBYODDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide using 2,4-dimethoxyaniline under appropriate reaction conditions.
Arylation: The benzofuran core undergoes C–H arylation using palladium catalysis to introduce the 2,4-dimethoxybenzamido group at the C3 position.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the amide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzofuran core or the dimethoxybenzamido group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural-Activity Relationship (SAR) Insights
Methoxy Substitutions :
- The 2,4-dimethoxy groups in the target compound may enhance solubility and receptor binding, similar to the antioxidant 7-methoxy derivatives in .
- In contrast, N-Methoxy-7-(4-methoxybenzyl)-N-methyl () demonstrates that bulky substituents (e.g., 4-methoxybenzyl) reduce synthetic yield (25%) but maintain moderate purity (89%).
Amide Linkages :
- The carboxamide group in the target compound is critical for hydrogen bonding, analogous to tacrine–benzofuran hybrids (), where the spacer length (propyl vs. butyl) directly impacts AChE inhibition.
Heterocyclic Modifications: Replacement of benzofuran with benzothiophene () retains anticancer activity but alters pharmacokinetic profiles.
Biological Activity
3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and its role as a modulator of amyloid-beta (Aβ) aggregation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.34 g/mol. The compound features a benzofuran core linked to a carboxamide functional group, which is substituted with a dimethoxybenzene moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotection : The compound has been shown to exert neuroprotective effects against excitotoxicity induced by NMDA (N-Methyl-D-Aspartate) receptor activation. This neuroprotective action is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.
- Amyloid-beta Modulation : Recent studies indicate that derivatives of benzofuran compounds can modulate Aβ aggregation, potentially influencing the pathophysiology of Alzheimer's disease.
Neuroprotective Effects
A study evaluating various benzofuran derivatives found that compounds similar to 3-(2,4-Dimethoxybenzamido) exhibited considerable protection against NMDA-induced neuronal damage. The most effective compounds showed neuroprotective effects comparable to memantine, a known NMDA antagonist .
Antioxidant Activity
The antioxidant capacity was assessed using in vitro assays where the compound demonstrated significant scavenging activity against free radicals and inhibition of lipid peroxidation in rat brain homogenates. These findings highlight the potential therapeutic applications of the compound in mitigating oxidative stress-related neuronal damage .
Amyloid-beta Aggregation Studies
In research focusing on Aβ aggregation, several benzofuran derivatives were synthesized and tested for their ability to inhibit or promote Aβ fibrillogenesis. The results indicated that specific structural modifications could enhance or diminish the aggregation properties. For instance, compounds with methoxyphenol pharmacophores showed up to 54% inhibition of Aβ aggregation .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
- Benzofuran Core : This core structure is critical for the compound's interaction with neuronal receptors and enzymes involved in neuroprotection.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the benzofuran-2-carboxamide core. Key steps include:
Amide coupling : Reacting benzofuran-2-carboxylic acid with 2,4-dimethoxybenzamide using coupling agents like EDC/HOBt in anhydrous DMF .
Functionalization : Introducing substituents via Pd-catalyzed C–H arylation or transamidation reactions .
- Optimization parameters :
- Temperature : 60–80°C for amide bond formation to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for C–H activation steps .
- Yield improvement : Use of microwave-assisted synthesis reduces reaction time by 30–50% compared to traditional reflux .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (amide: ~168 ppm; carboxamide: ~165 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1670 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.12 for C₂₀H₁₈N₂O₅) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. halogen groups) and assess activity trends. For example:
| Substituent | IC₅₀ (μM) for Kinase X | Source |
|---|---|---|
| 2,4-Dimethoxy | 0.45 ± 0.02 | |
| 3-Fluoro | 1.20 ± 0.15 |
- Mechanistic validation : Use molecular docking to correlate substituent effects with target binding affinity (e.g., π-π stacking with 2,4-dimethoxy groups enhances kinase inhibition ).
- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. How can in vivo efficacy be predicted from in vitro data for this compound?
- Methodological Answer :
- ADMET profiling :
- Lipophilicity (LogP) : Optimal range 2.5–3.5 for blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes; >50% remaining after 1 hour suggests suitability for oral dosing .
- Pharmacokinetic modeling : Use compartmental models to estimate bioavailability based on solubility (≥50 μg/mL in PBS) and protein binding (<90%) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow reactors : Reduce batch variability and improve yield (e.g., 85% yield at 100 g scale vs. 70% in batch ).
- Purification protocols :
- Column chromatography : Use gradient elution (hexane/EtOAc 7:3 → 1:1) for >95% purity .
- Recrystallization : Ethanol/water (3:1) yields crystals with <0.5% impurities .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for similar benzofuran analogs?
- Methodological Answer :
- Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) due to differences in efflux pump expression .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC₅₀ values and exclude outliers .
- Compound stability : Confirm integrity via HPLC after prolonged storage; degradation products (e.g., hydrolyzed amides) may skew results .
Research Tools and Resources
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Software :
- AutoDock Vina : For docking studies (RMSD <2.0 Å indicates reliable pose prediction) .
- Schrödinger Suite : MM-GBSA calculations estimate binding free energies (±1.5 kcal/mol accuracy) .
- Databases :
- PubChem (CID: 888451-03-4) : Access experimental physicochemical data .
- ChEMBL : Compare bioactivity data with structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
